4-amino-N-(2-methoxy-1-methylethyl)benzenesulfonamide
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Overview
Description
4-amino-N-(2-methoxy-1-methylethyl)benzenesulfonamide is a specialty product used for proteomics research . It has a molecular formula of C10H16N2O3S and a molecular weight of 244.31 .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 244.31 g/mol . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.
Scientific Research Applications
Photodynamic Therapy Applications
A study by Pişkin, Canpolat, and Öztürk (2020) discusses the synthesis and characterization of zinc phthalocyanine substituted with benzenesulfonamide derivative groups. These compounds exhibit properties useful for photodynamic therapy, particularly in cancer treatment, due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
Antifungal Activity
Gupta and Halve (2015) synthesized novel azetidin-2-ones substituted with benzenesulfonamide, showing potent antifungal activity against Aspergillus niger and Aspergillus flavus. This indicates potential applications in the development of new antifungal agents (Gupta & Halve, 2015).
Anticancer Activity
Kumar et al. (2015) reported on the synthesis of benzenesulfonohydrazide and benzenesulfonamide cyclic imide hybrid molecules, some of which demonstrated significant anticancer activity against various human cancer cell lines (Kumar et al., 2015).
Pharmaceutical Applications
Zhou and Moore (1994) studied the photochemical decomposition of sulfamethoxazole, a compound structurally similar to 4-amino-N-(2-methoxy-1-methylethyl)benzenesulfonamide. This research contributes to understanding the stability and degradation pathways of related pharmaceuticals (Zhou & Moore, 1994).
Enzyme Inhibition Studies
Di Fiore et al. (2011) investigated N-substituted benzenesulfonamides as carbonic anhydrase inhibitors. Their study provides insights into the inhibition mechanisms and potential therapeutic applications of these compounds (Di Fiore et al., 2011).
Synthesis and Characterization of Polymers
Thamizharasi, Vasantha, and Reddy (2002) synthesized antimicrobial pharmaceutical drugs from benzenesulfonamide derivatives, highlighting the role of small structural changes in enhancing pharmacological activity (Thamizharasi, Vasantha, & Reddy, 2002).
Mechanism of Action
Target of Action
The primary targets of the compound 4-amino-N-(2-methoxy-1-methylethyl)benzenesulfonamide are enzymes involved in the synthesis of tetrahydrofolic acid (THF), specifically dihydropteroate synthetase . These enzymes play a crucial role in the folic acid metabolism cycle, which is essential for the growth and multiplication of bacteria .
Mode of Action
This compound acts as a competitive inhibitor of p-aminobenzoic acid (PABA) in the folic acid metabolism cycle . It inhibits the enzymatic conversion of pteridine and PABA to dihydropteroic acid by competing with PABA for binding to dihydrofolate synthetase .
Biochemical Pathways
By inhibiting the synthesis of THF, this compound disrupts the folic acid metabolism cycle . This leads to a decrease in the production of dihydrofolate and tetrahydrofolate, which are essential for bacterial DNA growth and cell division or replication .
Pharmacokinetics
Most sulfonamides are readily absorbed orally
Result of Action
The inhibition of THF synthesis by this compound results in the hindrance of cell division, making the compound bacteriostatic rather than bactericidal . This means it inhibits the growth and multiplication of bacteria without necessarily killing them .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is recommended to be stored at room temperature . .
Future Directions
Properties
IUPAC Name |
4-amino-N-(1-methoxypropan-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3S/c1-8(7-15-2)12-16(13,14)10-5-3-9(11)4-6-10/h3-6,8,12H,7,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZROIZBDHDPRHDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NS(=O)(=O)C1=CC=C(C=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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